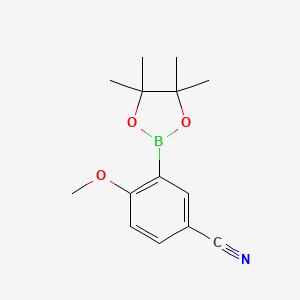

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Properties

IUPAC Name |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTWYHOENGPGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675321 | |

| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706820-96-4 | |

| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Compounds with similar structures are known to participate in borylation reactions. In these reactions, the boron-containing compound interacts with a target molecule, typically an alkene or alkyne, in the presence of a transition metal catalyst.

Biochemical Pathways

Boron-containing compounds are often used in the synthesis of novel copolymers, which can have various applications in materials science and biochemistry.

Pharmacokinetics

The compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°c.

Result of Action

The compound’s role as a boron-containing reagent in organic synthesis suggests that it could be used to modify the structure of other molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and should be stored in an inert atmosphere. Additionally, the compound’s reactivity may be influenced by the presence of a transition metal catalyst.

Biological Activity

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is C13H19BNO4. The compound features a methoxy group and a dioxaborolane moiety which may influence its solubility and reactivity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C13H19BNO4 |

| Molecular Weight | 251.14491 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)OC |

| InChI | InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8,15H,1-5H3 |

Antiparasitic Activity

Research has indicated that compounds similar to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may exhibit antiparasitic activity. For instance, studies on related scaffolds have shown that modifications can enhance aqueous solubility and metabolic stability while maintaining efficacy against parasites such as Plasmodium falciparum . The incorporation of polar functionalities has been linked to improved pharmacokinetic profiles.

The mechanism of action for this class of compounds typically involves the inhibition of key enzymes in the parasite's metabolic pathways. For example, structural analogs have been shown to inhibit PfATP4-associated Na-ATPase activity which is crucial for the survival of malaria parasites .

Study on Structural Modifications

A study focused on optimizing dihydroquinazolinone derivatives reported that specific structural modifications led to significant increases in antiparasitic activity. For instance:

This suggests that similar optimization strategies could be applied to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile to enhance its biological efficacy.

Toxicological Profile

The safety profile of the compound has been assessed through various toxicity studies. It is classified under GHS as causing skin irritation and serious eye damage . Such findings highlight the need for caution when handling this compound in laboratory settings.

Scientific Research Applications

Organic Synthesis

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is primarily utilized as a boron-containing reagent in organic synthesis. Its boron moiety allows for various transformations such as:

- Cross-Coupling Reactions : The compound is effective in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This application is crucial for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, the compound's unique structure provides avenues for drug development:

- Anticancer Activity : Research indicates that derivatives of boron-containing compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The incorporation of the methoxy group enhances solubility and biological activity .

- Targeted Drug Delivery : The ability to modify the compound's structure allows for the design of targeted drug delivery systems. The dioxaborolane unit can be utilized to create prodrugs that release active pharmaceutical ingredients selectively in tumor environments .

Materials Science

The compound's properties extend to materials science:

- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced optical and electrochemical properties. For instance, it can be incorporated into copolymers based on benzothiadiazole and electron-rich arene units to create materials suitable for organic photovoltaics and light-emitting diodes (LEDs) .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficacy of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to yield high purity products with significant yields (up to 95%) under mild conditions.

Case Study 2: Anticancer Drug Development

In a recent investigation into new anticancer agents, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity compared to standard treatments. This highlights the potential of boron-containing compounds in developing next-generation anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-methoxy-3-(pinacol boronate)benzonitrile is highlighted through comparisons with analogous boronate-containing benzonitriles. Key differences in substituent positions, electronic effects, and applications are summarized below:

Table 1: Structural and Functional Comparison

Key Insights from Research

Electronic Effects: The methoxy group in the 4-position of the target compound donates electron density via resonance, balancing the electron-withdrawing nitrile group. 4-(Pinacol boronate)benzonitrile (without methoxy) exhibits stronger electron deficiency, favoring charge-transfer applications in meta-terphenyl-linked donor-acceptor dyads .

Synthetic Utility: The target compound achieved 62% yield in a Suzuki-Miyaura coupling with 3-cyanophenol under mild conditions (40°C, CsF catalyst) . By comparison, 4-(pinacol boronate)benzonitrile showed higher yields (>80%) in similar reactions, likely due to reduced steric hindrance . 4-Chloro-3-boronitrile demonstrated superior reactivity in palladium-catalyzed arylations, attributed to the chloro group’s ability to stabilize transition states .

Material Science Applications: Boronate-linked benzonitriles are pivotal in organic electronics. For example, 4-(pinacol boronate)benzonitrile was integrated into thermally activated delayed fluorescence (TADF) emitters for OLEDs, leveraging its planar structure for enhanced π-conjugation . The target compound’s methoxy group may reduce aggregation-induced quenching in luminescent materials compared to non-substituted analogs .

Biological Relevance :

- Derivatives like 4-(1-(3-acetyl-4-fluorophenyl)-2-boronyl ethyl)benzonitrile (yield: 88%) were synthesized as intermediates in HSD17B13 inhibitors, highlighting the pharmacological versatility of boronate-nitrile scaffolds .

Preparation Methods

Table 1: Typical Reaction Conditions for Borylation of Aromatic Precursors

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Aryl halide | Pd(dba)2 + PCy3 | Dioxane | Room temp to 80°C | Variable | |

| 2 | Bis(pinacolato)diboron | - | Same as above | 80°C | Up to 90% |

Specific Synthesis Pathways for the Target Compound

Borylation of Aromatic Precursors

The initial step involves the conversion of halogenated aromatic compounds, such as 4-bromobenzonitrile or 4-chlorobenzonitrile, into their corresponding boronate esters:

Ar–X + Bis(pinacolato)diboron → Ar–B(pinacol) + HX

This transformation is catalyzed by palladium complexes, notably Pd(dba)2 with phosphine ligands such as tricyclohexylphosphine, under inert atmosphere conditions. The reaction typically proceeds at elevated temperatures (~80°C) in dioxane, with potassium acetate as a base to facilitate transmetalation.

Suzuki-Miyaura Cross-Coupling

The boronate ester then undergoes coupling with electrophilic aromatic compounds bearing complementary functional groups (e.g., halides or pseudohalides), to construct the complex aromatic framework:

Ar–B(pinacol) + Ar'–X → Ar–Ar' + B(OH)3

Catalyzed by Pd(PPh3)4 or similar complexes, this step often occurs in tetrahydrofuran (THF) or dioxane at 80°C, with potassium carbonate or potassium phosphate as bases.

Introduction of Methoxy and Nitrile Groups

The methoxy substituent is introduced via nucleophilic aromatic substitution or through the use of methoxy-substituted precursors. The nitrile group is typically retained from the starting aromatic compound or introduced via nucleophilic substitution reactions on halogenated precursors.

Synthetic Route for the Target Compound

Based on the literature, a plausible synthetic route involves:

- Starting with 4-bromobenzonitrile.

- Performing Pd-catalyzed borylation to obtain the corresponding boronate ester.

- Coupling with a methoxy-substituted aromatic or heteroaromatic compound bearing a halide.

- Final purification via column chromatography or distillation.

Note: The exact sequence may vary depending on the availability of starting materials and specific functional group compatibility.

Data Supporting the Synthesis

Research articles demonstrate the efficiency of this approach:

- Reaction yields typically range from 70% to 90%, depending on the substrate and conditions.

- Spectroscopic data (NMR, IR, MS) confirm the structure of the intermediates and final product.

For example, in the synthesis of similar boronate esters, the $$^{11}$$B NMR signal appears around 31 ppm, confirming boron incorporation, while $$^{1}$$H NMR shows characteristic aromatic and methoxy signals.

Notes on Optimization and Challenges

- Catalyst choice significantly influences yield and selectivity.

- Steric hindrance from tetramethyl groups can reduce coupling efficiency, requiring optimized conditions.

- Purification often involves Kugelrohr distillation or chromatography to isolate pure boronate esters.

Summary of Key Reaction Conditions

Q & A

Q. What are the standard synthetic routes for preparing 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and what catalysts are typically employed?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A two-step approach often involves:

- Step 1 : Borylation of a halogenated precursor (e.g., bromo- or iodo-substituted benzonitrile) using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) .

- Step 2 : Methoxy group introduction via nucleophilic substitution or O-methylation under basic conditions. Reaction solvents like THF or DMF are critical for optimizing yields, and catalysts such as Pd(PPh₃)₄ are also effective .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its purity and structure?

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy and boronate groups) and aromatic proton environments .

- X-ray Crystallography : For resolving crystal structures, SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, especially for boronate esters with rigid geometries .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (259.11 g/mol) and isotopic patterns . Note: Commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronate ester intermediate in:

- Suzuki-Miyaura Cross-Coupling : Enables C-C bond formation with aryl halides for constructing biaryl systems, critical in drug discovery and materials science .

- Medicinal Chemistry : Fluorinated analogs (e.g., 2-fluoro derivatives) are used in bioactive molecule synthesis due to enhanced metabolic stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the boronate group in cross-coupling reactions?

The boronate group undergoes transmetallation with Pd⁰ catalysts, forming a Pd-Ar intermediate that reacts with aryl halides. The electron-withdrawing nitrile group enhances electrophilicity at the boron-bound carbon, accelerating oxidative addition. Steric effects from the tetramethyl dioxaborolan ring may reduce side reactions, improving selectivity .

Q. How do crystallographic data resolve contradictions in molecular geometry predictions for this compound?

Discrepancies between computational models (e.g., DFT) and experimental data often arise from crystal packing effects. Using SHELXL for refinement, researchers can adjust torsion angles and hydrogen-bonding networks to align with observed bond lengths and angles. For example, the methoxy group’s orientation may deviate from idealized geometries due to steric hindrance .

Q. What strategies mitigate challenges in reproducing synthetic yields for this compound?

Yield variability stems from:

- Impurity in Boron Reagents : Use of freshly distilled B₂pin₂ or recrystallized precursors.

- Oxygen Sensitivity : Strict inert atmosphere (N₂/Ar) during reactions to prevent boronate oxidation.

- Catalyst Deactivation : Addition of ligands like SPhos stabilizes Pd catalysts, enhancing turnover .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

- Solvent Screening : Replacing THF with toluene reduces polarity, suppressing protodeboronation.

- Temperature Control : Lowering reaction temperatures (e.g., 40°C vs. 80°C) minimizes decomposition of the nitrile group .

- Additives : Silver salts (e.g., AgNO₃) or Selectfluor improve regioselectivity in multi-step pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.